2-Bromo-N-phenylacetamide

Description

Chemical Identity and Structural Characteristics

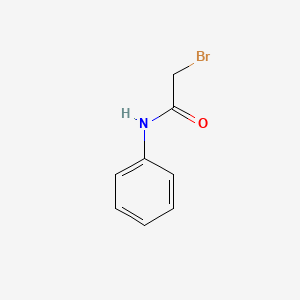

2-Bromo-N-phenylacetamide, systematically designated under the Chemical Abstracts Service registry number 5326-87-4, represents a halogenated amide compound with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 grams per mole. The compound exhibits a distinctive structural architecture characterized by a brominated methylene group directly bonded to a carbonyl carbon, which subsequently forms an amide linkage with a phenyl-substituted nitrogen atom. This molecular configuration places this compound within the broader classification of alpha-halo amides, specifically as a member of the bromoacetamide family.

The structural elucidation of this compound reveals several critical molecular features that contribute to its chemical reactivity and biological activity. The compound possesses a planar amide functional group, characterized by the characteristic carbon-nitrogen double bond character resulting from resonance stabilization between the carbonyl oxygen and the nitrogen lone pair electrons. The phenyl ring attached to the nitrogen atom adopts a configuration that allows for optimal orbital overlap while minimizing steric hindrance with the brominated acetyl moiety.

Crystallographic and spectroscopic analyses have established that this compound exhibits a melting point range of 133.0 to 137.0 degrees Celsius, indicating a well-defined crystalline structure with strong intermolecular interactions. The compound appears as a white to light yellow crystalline powder under standard laboratory conditions, with the slight coloration attributed to trace impurities or partial oxidation products formed during synthesis or storage.

The electronic structure of this compound demonstrates significant polarization due to the presence of the electronegative bromine atom and the resonance-stabilized amide functionality. Nuclear magnetic resonance spectroscopic studies have revealed characteristic chemical shifts that confirm the compound's structural integrity and provide insights into its conformational preferences in solution. The bromine substituent exerts a pronounced electron-withdrawing effect on the adjacent methylene carbon, enhancing the electrophilic character of this position and contributing to the compound's reactivity profile in nucleophilic substitution reactions.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for substituted acetamides, with the systematic name being N-phenyl-2-bromoacetamide. Alternative naming conventions have been employed in various research contexts, including bromoacetanilide and phenylcarbamoylmethyl bromide, reflecting different approaches to describing the compound's structural features. These nomenclature variations underscore the compound's versatility and its recognition across different chemical research communities.

Historical Context and Research Significance

The development of this compound as a research compound can be traced to the broader historical evolution of halogenated amide chemistry, which gained prominence in the mid-twentieth century as chemists sought to explore the synthetic and biological potential of organohalogens. The compound first appeared in chemical literature as part of systematic investigations into brominated acetamide derivatives, driven by the recognition that halogen substitution could significantly modify the chemical and biological properties of organic compounds.

Early research into this compound was primarily focused on its utility as a synthetic intermediate in organic chemistry. The compound's reactivity profile, particularly its susceptibility to nucleophilic substitution at the brominated carbon center, made it an attractive building block for the construction of more complex molecular architectures. These initial synthetic applications established the compound's value in academic research and provided the foundation for subsequent investigations into its broader chemical properties.

The significance of this compound in contemporary research has expanded considerably beyond its original synthetic applications. Recent decades have witnessed a growing interest in the compound's biological activities, particularly its antimicrobial properties against various pathogenic organisms. This shift in research focus reflects broader trends in medicinal chemistry, where researchers increasingly recognize the potential of halogenated organic compounds as therapeutic agents.

A pivotal development in the research trajectory of this compound occurred with the discovery of its potent antifungal activity against Candida species, including strains resistant to conventional antifungal medications. This finding has positioned the compound as a promising candidate for the development of new antifungal therapeutics, addressing the critical clinical need for effective treatments against drug-resistant fungal infections. The compound's minimum inhibitory concentrations against various Candida strains range from 4 to 32 micrograms per milliliter, demonstrating substantial antifungal potency.

The research significance of this compound has been further enhanced by investigations into its mechanism of action at the molecular level. Computational studies employing molecular docking techniques have suggested that the compound may exert its antifungal effects through interactions with fungal plasma membrane components, providing valuable insights into its mode of action and guiding future drug development efforts. These mechanistic studies represent a sophisticated approach to understanding the compound's biological activity and exemplify the integration of computational and experimental methodologies in modern chemical research.

Contemporary research into this compound has also encompassed investigations into green chemistry approaches for its synthesis, reflecting growing awareness of environmental considerations in chemical research. The development of more sustainable synthetic methodologies for producing this compound aligns with broader initiatives to reduce the environmental impact of chemical manufacturing while maintaining product quality and yield.

Scope of Academic Investigation

The academic investigation of this compound encompasses a diverse array of research disciplines, reflecting the compound's multifaceted chemical and biological properties. Current research activities span synthetic organic chemistry, medicinal chemistry, antimicrobial research, computational chemistry, and green chemistry, establishing the compound as a subject of interdisciplinary scientific inquiry.

In the realm of synthetic organic chemistry, this compound serves as a versatile intermediate for the construction of various heterocyclic and acyclic organic compounds. Researchers have developed numerous synthetic protocols that utilize the compound's electrophilic carbon center as a site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These synthetic applications have been particularly valuable in the preparation of nitrogen-containing heterocycles, which are important structural motifs in pharmaceutical compounds.

The scope of medicinal chemistry research involving this compound has expanded significantly in recent years, driven by the compound's demonstrated antimicrobial activities. Comprehensive studies have evaluated the compound's efficacy against various bacterial and fungal pathogens, with particular emphasis on its activity against drug-resistant strains. These investigations have revealed that this compound exhibits fungicidal rather than fungistatic activity, meaning it actively kills fungal cells rather than merely inhibiting their growth.

Current research in antimicrobial applications of this compound has also extended to investigations of its antibiofilm properties. Biofilm formation represents a significant challenge in treating microbial infections, as organisms within biofilms exhibit enhanced resistance to antimicrobial agents. Studies have demonstrated that this compound possesses significant antibiofilm activity against Candida albicans, with efficacy comparable to that of amphotericin B, a standard antifungal medication.

Computational chemistry research has provided valuable insights into the molecular basis of this compound's biological activity. Molecular docking studies have suggested potential interactions between the compound and various fungal proteins, particularly those associated with cell membrane integrity and function. These computational investigations have informed structure-activity relationship studies and guided the design of related compounds with potentially enhanced therapeutic properties.

The scope of academic investigation has also encompassed environmental and sustainability considerations related to this compound synthesis. Green chemistry research has focused on developing more environmentally friendly synthetic approaches that minimize the use of hazardous reagents and reduce waste generation. These efforts have led to the development of alternative synthetic pathways that employ less toxic brominating agents and more efficient reaction conditions.

Research into the fundamental chemical properties of this compound continues to reveal new aspects of its reactivity and potential applications. Studies of the compound's behavior under various reaction conditions have elucidated its stability profile and identified optimal storage and handling procedures. This fundamental research provides the foundation for all applied investigations and ensures the reliable preparation and utilization of the compound in various research contexts.

Propriétés

IUPAC Name |

2-bromo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPLOIFDMMEBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201384 | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-87-4 | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5326-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

Bromoacetyl bromide, a bifunctional reagent containing both acyl bromide and alkyl bromide moieties, reacts selectively with the amine group of aniline. The base (e.g., potassium carbonate or triethylamine) neutralizes the generated HBr, shifting the equilibrium toward product formation. A stoichiometric ratio of 1:1 between aniline and bromoacetyl bromide is typically employed to minimize side reactions such as over-alkylation.

Solvent and Temperature Considerations

Dichloromethane (DCM) is the solvent of choice due to its ability to dissolve both aniline and bromoacetyl bromide while maintaining a low reaction temperature (0–5°C). Cooling the reaction mixture in an ice bath suppresses thermal decomposition of bromoacetyl bromide and reduces the likelihood of byproduct formation.

Experimental Procedures and Methodological Variations

Standard Protocol from IRE Journals

A representative procedure involves the following steps:

-

Reagent Setup : Dissolve aniline (5.08 g, 40 mmol) in dichloromethane (60 mL) and saturate the solution with potassium carbonate (35 mL of aqueous K₂CO₃).

-

Acylation : Add bromoacetyl bromide (4.43 mL, 50 mmol) dropwise to the cooled mixture over 5 minutes.

-

Stirring : Maintain the reaction at 0°C for 1 hour with vigorous stirring.

-

Workup : Wash the organic layer three times with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a white solid.

Yield : Quantitative yields are achievable under optimized conditions.

Alternative Base Systems

Triethylamine (Et₃N) may replace K₂CO₃ in non-aqueous systems. For instance, a study using ethyl acetate as the solvent reported stirring the reaction at 20–25°C after an initial cooling phase, achieving complete conversion within 30 minutes. However, this method produces N-methyl derivatives when substituted anilines are used, underscoring the importance of substrate selection.

Optimization of Reaction Parameters

Temperature Effects

Controlled experiments demonstrate that reactions conducted above 5°C exhibit reduced yields due to the thermal instability of bromoacetyl bromide. Maintaining temperatures below 5°C ensures optimal reagent stability and reaction efficiency.

Solvent Selection

Comparative studies reveal that polar aprotic solvents like DCM enhance reaction rates compared to ethyl acetate or tetrahydrofuran (THF). DCM’s low polarity minimizes side reactions, while its volatility facilitates easy removal during workup.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

Thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (1:1) as the mobile phase confirms reaction completion. The product exhibits an Rf value of 0.6–0.7 under these conditions.

Applications in Organic Synthesis and Drug Development

Antimicrobial Derivatives

This compound serves as a precursor for 2-aminoacetamide derivatives with demonstrated activity against Acinetobacter baumannii and Staphylococcus aureus. Substitution at the bromine position with amines (e.g., butylamine, piperidine) yields compounds exhibiting inhibition zones of 12–18 mm in disc diffusion assays.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-N-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form N-phenylacetamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: N-substituted acetamides.

Reduction: N-phenylacetamide.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

2-Bromo-N-phenylacetamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to be due to its ability to disrupt the fungal plasma membrane, leading to cell lysis and death. Molecular docking studies suggest that the compound binds to specific proteins or enzymes, inhibiting their function and leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs and Standard Antifungals

Structural Analogs: Halogenated Phenylacetamides

2-Chloro-N-Phenylacetamide (A1Cl)

- Activity : A1Cl demonstrates fungicidal activity against Aspergillus flavus and fluconazole-resistant Candida spp., with MIC values similar to A1Br (32–64 µg/mL) .

- Mechanism : Unlike A1Br, A1Cl disrupts fungal membrane integrity by binding to ergosterol, a key sterol in fungal cell membranes .

- Biofilm Inhibition : A1Cl reduces biofilm formation by 70–85% in Candida tropicalis and C. parapsilosis, slightly outperforming A1Br in specific strains .

Standard Antifungal Agents

Amphotericin B

- Toxicity : Causes nephrotoxicity, hypokalemia, and anemia in 80% of patients due to cholesterol binding in human cells .

Fluconazole

Data Tables

Table 1. Antifungal Activity of A1Br, A1Cl, and Amphotericin B

Table 2. Toxicity and Pharmacokinetic Profiles

| Compound | Nephrotoxicity | Oral Bioavailability | Clinical Use Limitations |

|---|---|---|---|

| This compound | Low | High | Preclinical stage |

| Amphotericin B | High | Low (IV only) | Renal toxicity, anaphylaxis |

Mechanism and Combination Studies

- In contrast, A1Cl binds ergosterol, mimicking polyenes like amphotericin B .

Activité Biologique

2-Bromo-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 5326-87-4) is characterized by the presence of a bromine atom at the second position of the phenylacetamide structure. Its molecular formula is and it has a molecular weight of 216.06 g/mol. The unique halogenation pattern influences both its chemical reactivity and biological interactions compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 216.06 g/mol |

| CAS Number | 5326-87-4 |

| Solubility | Soluble in organic solvents |

Antifungal Activity

Mechanism of Action

Research indicates that this compound exhibits significant antifungal properties, particularly against various Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. The compound disrupts the growth and proliferation of these fungi through several mechanisms:

- Inhibition of Cell Growth : It has been shown to inhibit fungal cell growth by disrupting the plasma membrane integrity, leading to cell lysis.

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against these strains is approximately 32 µg/mL, while the Minimum Fungicidal Concentration (MFC) is around 64 µg/mL for a majority of tested strains.

Case Study: Antibiofilm Activity

A notable study demonstrated that this compound possesses potent antibiofilm activity against Candida albicans. Its efficacy in inhibiting mature biofilm formation was found to be comparable to that of Amphotericin B, a well-known antifungal agent. This suggests its potential application in treating biofilm-associated infections, which are notoriously difficult to manage.

Enzyme Interactions

This compound has been implicated in the inhibition of specific enzymes involved in fungal metabolism. Molecular docking studies suggest that it interacts with key enzymes and proteins within fungal cells, leading to altered metabolic pathways and gene expression. This interaction is critical for its antifungal efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates it remains stable under various conditions. However, degradation can lead to by-products that may exhibit different biological activities. Understanding its stability and degradation pathways is crucial for optimizing its therapeutic use.

Dosage Effects in Animal Models

In animal studies, the effects of varying dosages of this compound have been observed. At lower doses, it effectively inhibits specific enzymes without causing significant toxicity, suggesting a favorable therapeutic window. Further research is needed to establish optimal dosing regimens for potential clinical applications.

Q & A

Basic: What safety protocols are critical when handling 2-Bromo-N-phenylacetamide in laboratory settings?

Answer:

- Protective Measures : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions to prevent inhalation .

- Waste Disposal : Segregate halogenated waste in labeled containers and collaborate with certified hazardous waste disposal services to comply with environmental regulations .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a safety data sheet (SDS) onsite for reference .

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:

- Bromination of N-Phenylacetamide : React N-phenylacetamide with bromine (Br₂) in acetic acid under controlled temperatures (0–5°C) to minimize di-substitution byproducts. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Alternative Route : Use α-bromoacetyl chloride and aniline in dichloromethane with triethylamine as a base. Purify via recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can researchers address discrepancies in CAS registry numbers for this compound?

Answer:

- Verification : Cross-reference CAS numbers (e.g., 5326-87-4 vs. 60772-67-0) using authoritative databases like PubChem, NIST, or EPA DSSTox. Confirm structural identity via NMR (¹H/¹³C) and HRMS .

- Documentation : Report inconsistencies in publications and validate using IUPAC nomenclature (e.g., "this compound" vs. regional naming conventions) .

Advanced: What crystallographic techniques are optimal for structural elucidation of this compound?

Answer:

- X-Ray Diffraction (XRD) : Single-crystal XRD (monoclinic space group Cc, a = 5.0623 Å, b = 18.361 Å) resolves bond lengths (C-Br: 1.89 Å) and dihedral angles (N-C=O: 120.5°) .

- Complementary Methods : Pair XRD with FT-IR (C=O stretch: 1680 cm⁻¹) and ¹H NMR (amide NH: δ 8.2 ppm) for cross-validation .

Basic: What spectroscopic markers confirm the identity of this compound?

Answer:

- ¹H NMR : Aromatic protons (δ 7.3–7.5 ppm, multiplet), NH (δ 8.2 ppm, singlet), and CH₂Br (δ 4.1 ppm, singlet) .

- ¹³C NMR : Carbonyl (δ 168 ppm), CH₂Br (δ 38 ppm), and aromatic carbons (δ 120–140 ppm) .

- IR : Strong absorption bands at 1680 cm⁻¹ (amide C=O) and 600 cm⁻¹ (C-Br stretch) .

Advanced: How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Answer:

- Mechanistic Insight : The electron-withdrawing bromine enhances electrophilicity at the α-carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies show a second-order rate dependence on nucleophile concentration .

- Competing Pathways : Competing elimination (E2) can occur under basic conditions; mitigate by using polar aprotic solvents (DMF) and lower temperatures (0–25°C) .

Advanced: What strategies minimize byproduct formation during synthesis?

Answer:

- Optimized Stoichiometry : Use 1.1 equivalents of brominating agent to avoid di-brominated impurities. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

- Temperature Control : Maintain sub-10°C during bromination to suppress thermal decomposition. Isolate intermediates via flash chromatography (silica gel, hexane/ethyl acetate) .

Basic: What environmental precautions apply to this compound waste?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.